molecular formula C13H26N2O3S B3019781 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034239-69-3

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B3019781
CAS No.: 2034239-69-3
M. Wt: 290.42
InChI Key: RRDWYRIHAVWWGY-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is a chemical compound for research and development purposes. The structure of this molecule incorporates a sulfonamide group linked to a methylene bridge on a piperidine ring, which is further substituted with a tetrahydropyran group. This specific 1-(tetrahydro-2H-pyran-4-yl)piperidine scaffold is recognized in medicinal chemistry and is found in compounds investigated for various biological activities . The sulfonamide functional group is a common pharmacophore in drug discovery, known for its ability to participate in key hydrogen bonding interactions within biological targets. Researchers may utilize this compound as a building block in organic synthesis or as a intermediate for the preparation of more complex molecules. Its physicochemical properties make it a candidate for exploration in early-stage drug discovery projects. Please consult the product's Certificate of Analysis for specific data on purity and characterization. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-2-19(16,17)14-11-12-3-7-15(8-4-12)13-5-9-18-10-6-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWYRIHAVWWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through nucleophilic substitution reactions.

    Attachment of the Ethanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Piperidine-Tetrahydro-2H-pyran Derivatives

  • (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) Key Differences: Replaces the ethanesulfonamide with a carboxamide group and introduces a naphthyl-ethyl substituent on the piperidine nitrogen. Impact: The carboxamide group may reduce metabolic stability compared to sulfonamides, as sulfonamides often exhibit slower hepatic clearance. Synthesis: Prepared via reductive amination (78% yield) and characterized by NMR and HPLC .
  • N-Phenylpropionamide Derivatives (Compounds 20 and 21) Key Differences: Feature a propionamide group and a tetrahydronaphthalenyl substituent instead of THP. The propionamide group offers conformational flexibility compared to the rigid sulfonamide .

Sulfonamide-Containing Analogues

  • N-Methyl-2-[3-(1-Methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide
    • Key Differences : Substitutes THP with a methyl-piperidine group and incorporates an indole ring.
    • Impact : The indole moiety may confer serotonin receptor affinity, while the methyl group on piperidine could alter metabolic pathways. The ethanesulfonamide group is retained, suggesting shared synthetic strategies with the target compound .

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability

  • Compound 17 : Exhibited moderate stability in human liver microsomes, with a half-life (t₁/₂) of ~30 minutes, attributed to oxidative metabolism of the naphthyl group .
  • P2X7 Antagonists (Compounds 7 and 8) : Demonstrated improved CNS penetration due to reduced efflux transporter affinity. Their THP and cyclohexylmethyl groups enhance blood-brain barrier (BBB) permeability compared to simpler benzamide derivatives .

Solubility and Permeability

  • Ethanesulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher aqueous solubility than carboxamides due to stronger hydrogen-bonding capacity. However, they may face faster renal clearance .

Key Reactions

  • Reductive Amination : Used for Compound 17 (78% yield) and likely applicable to the target compound’s piperidine-THP core .
  • Sulfonamide Formation : details ethanesulfonamide synthesis via hydrazine coupling, suggesting a viable route for the target compound .

Challenges

  • Steric Hindrance : The THP group may complicate coupling reactions at the piperidine nitrogen, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Functional Group Metabolic t₁/₂ (Human) Key Application
Target Compound Piperidine-THP Ethanesulfonamide Not reported Potential CNS targets
Compound 17 Piperidine-THP Carboxamide ~30 minutes Enzyme inhibition
P2X7 Antagonist 7 Piperazine-THP Thio-nicotinamide >60 minutes CNS disorders
N-Methyl-ethanesulfonamide Piperidine-Indole Ethanesulfonamide Not reported Serotonin modulation

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, also known by its CAS number 1286274-47-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from diverse sources, including pharmacological studies and chemical databases.

PropertyValue
Molecular FormulaC11H24Cl2N2O
Molecular Weight271.23 g/mol
CAS Number1286274-47-2
Purity95%
Storage ConditionsRoom Temperature

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. While specific mechanisms for this compound are still under investigation, related compounds have shown potential as:

  • Antagonists : Targeting certain neurotransmitter receptors.
  • Inhibitors : Affecting enzyme activity related to metabolic pathways.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound can influence several biological pathways:

Case Studies

  • Case Study 1 : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at doses of 50 mg/kg, suggesting that modifications to the piperidine structure can enhance anti-cancer efficacy.
  • Case Study 2 : In neuropharmacological assessments, a similar piperidine derivative showed a notable reduction in anxiety-like behaviors in rodent models, supporting the hypothesis that the tetrahydro-pyran moiety contributes to CNS activity.

Toxicology and Safety

Toxicological profiles for this compound are not fully established. However, related compounds have demonstrated manageable toxicity profiles at therapeutic doses. Ongoing studies are required to elucidate the safety margins and potential side effects associated with long-term use.

Q & A

Basic: What are the standard synthetic routes for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step functionalization of piperidine and tetrahydro-2H-pyran scaffolds. Key steps include:

  • Reductive amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with acetic acid facilitates coupling of amines and carbonyl intermediates .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups or tetrahydropyranyl (THP) ethers to stabilize reactive sites during synthesis .
  • Sulfonamide introduction : Reaction of intermediates with ethanesulfonyl chloride under basic conditions (e.g., triethylamine) .
    Characterization :
  • NMR (¹H/¹³C) confirms regiochemistry and purity.
  • Mass spectrometry (ESI-MS) verifies molecular weight .
  • HPLC (e.g., QC-SMD-TFA05 conditions) assesses purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z 598 [M+H]+ in Example 110) .
  • Chiral HPLC : Resolves enantiomers if stereocenters are present (e.g., using (R)-2-methyl-CBS-oxazaborolidine for asymmetric synthesis) .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, confirming substituent positions .

Advanced: How can researchers optimize reaction yields when introducing the ethanesulfonamide moiety?

Methodological Answer:

  • Solvent selection : Dichloromethane (DCM) or THF improves solubility of sulfonyl chlorides .
  • Stoichiometry : Use 1.2–1.5 equivalents of ethanesulfonyl chloride to avoid side reactions .
  • Temperature control : Reactions at 0°C to room temperature minimize decomposition .
    Example : Compound 30 achieved 61% yield via slow addition of propionyl chloride in DCM with triethylamine .

Advanced: What strategies ensure stereochemical control during piperidine functionalization?

Methodological Answer:

  • Chiral auxiliaries : (R)-CBS-oxazaborolidine induces enantioselectivity in ketone reductions .
  • Protecting groups : THP ethers preserve stereochemistry during subsequent reactions .
  • Crystallography : X-ray analysis of intermediates (e.g., bromodomain inhibitor complexes) validates configurations .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes unreacted starting materials .
  • Trituration : Diethyl ether or methanol precipitates pure solids .
  • Recrystallization : Acetone/water mixtures enhance crystalline purity .

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:

  • Docking studies : Molecular dynamics (e.g., AutoDock Vina) simulate binding to bromodomains (e.g., BRD4-BD2) based on structural analogs .
  • Pharmacophore mapping : Aligns sulfonamide and piperidine motifs with known enzyme inhibitors (e.g., COX-2) .
  • QSAR models : Correlate substituent electronegativity with activity (e.g., trifluoromethyl groups enhance binding) .

Advanced: How to resolve contradictions in yield data across similar syntheses?

Methodological Answer:

  • Parameter screening : Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, catalyst loading) .
  • In-line monitoring : ReactIR tracks reaction progress in real time to optimize endpoints .
  • Reproducibility checks : Independent replication under identical conditions (e.g., K₂CO₃ in acetone for 4 hours) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during sulfonamide reactions to avoid inhaling HCl gas .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core modifications : Vary tetrahydro-2H-pyran substituents (e.g., methyl vs. phenyl) to assess steric effects .
  • Bioisosteres : Replace ethanesulfonamide with methanesulfonamide or tert-butyl groups to probe electronic effects .
  • In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .

Advanced: Can computational methods predict metabolic stability?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., oxidation of piperidine methyl groups) .
  • Metabolite ID : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran ring) .
  • DEREK Nexus : Flags structural alerts for hepatotoxicity (e.g., sulfonamide-related idiosyncratic reactions) .

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